
4-Nitrophenethyl bromide
Overview
Description
4-Nitrophenethyl bromide (CAS 5339-26-4) is a brominated nitroaromatic compound with the molecular formula C₈H₈BrNO₂ and a molecular weight of 230.05–230.06 g/mol . Structurally, it consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a two-carbon chain terminating in a bromine atom (-CH₂CH₂Br). Key properties include:
- Melting point: 67–70°C .
- Synonyms: 1-(2-Bromoethyl)-4-nitrobenzene, p-nitrophenethyl bromide, and 2-(4-nitrophenyl)ethyl bromide .
- Synthesis: Produced via nitration of β-bromophenyl ethane using fuming nitric acid and acetic anhydride, achieving up to 69.2% yield under optimized conditions (-5°C, 4 hours) .
It is primarily used as a synthetic intermediate in organic chemistry, particularly in the preparation of bifunctional chelators (e.g., p-SCN-Bn-HOPO) and other functionalized aromatic compounds .
Preparation Methods
4-Nitrophenethyl bromide can be synthesized through a nitration reaction of phenethyl bromide. The process involves the use of acetic acid, acetic anhydride, and fuming nitric acid as nitrating agents . The reaction is typically conducted at a controlled temperature of -5°C, with a reaction time of 4 hours. The yield of this compound under these conditions is approximately 69.2% .
Chemical Reactions Analysis
4-Nitrophenethyl bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the bromine atom.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst, resulting in 4-aminophenethyl bromide.
Oxidation Reactions: The compound can be oxidized to form 4-nitrophenylacetic acid using oxidizing agents like potassium permanganate.
Scientific Research Applications
Chemical Properties and Structure
4-Nitrophenethyl bromide is characterized by the presence of a nitro group attached to a phenethyl moiety, making it an electrophilic compound suitable for various chemical reactions. Its structure can be represented as follows:
- Molecular Formula : CHBrNO
- Molar Mass : 232.09 g/mol
- Melting Point : 67-69 °C
Biochemical Applications
1. Glutathione S-Transferase (GST) Studies
One of the primary applications of this compound is as a substrate in the study of glutathione S-transferases (GSTs). These enzymes play a crucial role in detoxifying harmful compounds by catalyzing the conjugation of glutathione to electrophilic substrates.
- Role : Acts as a marker for the θ-class GSTs.
- Mechanism : The compound interacts with GST enzymes, facilitating the study of enzyme kinetics and substrate specificity. For instance, studies have shown that this compound can effectively activate human θ-class GSTs, aiding in understanding their biological roles and potential therapeutic targets .
2. Synthesis of Pharmacologically Active Compounds
This compound is employed in the synthesis of various pharmacologically active compounds, particularly in the development of opioid receptor agonists.
- Example Case Study : In a recent study, researchers utilized this compound to modify N-phenethyl side chains in opioid derivatives, leading to compounds with enhanced activity at mu-opioid receptors (MOR). The results indicated significant variations in potency based on structural modifications involving this bromide .
Chemical Reactions Involving this compound
Toxicological Studies
Research has also focused on the toxicological aspects of this compound, assessing its effects on biological systems. Studies indicate that while it serves important functions in biochemical assays, its safety profile must be carefully evaluated due to its potential toxicity.
Mechanism of Action
The primary mechanism of action of 4-Nitrophenethyl bromide involves its role as an electrophile. It accepts a lone pair of electrons from nucleophiles, such as nitrogen atoms in polyazamacrocycles . This interaction activates the human theta-class glutathione transferase T1-1 enzyme, facilitating various biochemical reactions .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
4-Nitrobenzyl Bromide (CAS 100-11-8)
- Molecular formula: C₇H₆BrNO₂; Molecular weight: 216.03 g/mol .
- Structure : Features a benzyl group (-CH₂Br) directly attached to the nitro-substituted benzene ring.
- Key differences :
- Reactivity : The primary bromide (-CH₂Br) in 4-nitrobenzyl bromide undergoes SN2 reactions more readily than the secondary bromide (-CH₂CH₂Br) in 4-nitrophenethyl bromide due to steric hindrance differences .
- Applications : Used in peptide synthesis and as a protecting group, whereas this compound is more common in chelator synthesis .
1-Chloro-2-(4-nitrophenyl)ethane (CAS 20264-95-3)
- Molecular formula: C₈H₈ClNO₂; Molecular weight: 185.61 g/mol .
- Structure : Similar to this compound but substitutes bromine with chlorine.
- Key differences :
Sepantronium Bromide (YM-155) (CAS 781661-94-7)
- Molecular formula : C₂₀H₁₉BrN₄O₃; Molecular weight : 443.29 g/mol .
- Structure : A complex molecule with a pyrazole core, bromine, and nitro groups.
- Key differences: Bioactivity: Acts as a survivin inhibitor (IC₅₀ = 0.54 nM) with anticancer properties, unlike this compound, which lacks direct pharmacological activity .
4-Fluorobenzyl Bromide
- Molecular formula : C₇H₆BrF; Molecular weight : 189.03 g/mol .
- Structure : Benzyl bromide with a fluorine substituent at the para position.
- Key differences :
- Electronic effects : Fluorine’s electronegativity deactivates the aromatic ring differently than the nitro group, altering reactivity in electrophilic substitutions .
- Applications : More common in fluorinated compound synthesis, whereas nitro-substituted derivatives are used in nitration-sensitive reactions.
Physicochemical and Reactivity Comparison
Table 1: Key Properties of this compound and Analogues
Biological Activity
4-Nitrophenethyl bromide (C8H8BrNO2), also known as 1-(2-bromoethyl)-4-nitrobenzene, is a compound that has garnered attention for its biological activities, particularly in relation to enzyme interactions and potential therapeutic applications. This article explores the biochemical properties, biological activity, and relevant studies surrounding this compound.
- Molecular Formula : C8H8BrNO2
- Molecular Weight : 230.06 g/mol
- Melting Point : 67-71 °C
- Boiling Point : 116 °C at 0.2 mmHg
- CAS Number : 5339-26-4
Enzyme Interaction
This compound is primarily recognized for its role as a substrate in studies involving glutathione S-transferases (GSTs), particularly the theta-class GST T1-1. This enzyme is crucial for detoxification processes in the human body, facilitating the conjugation of various substrates with glutathione, thereby aiding in the elimination of potentially harmful compounds.
- Activation of GST T1-1 :
- Kinetic Studies :
Toxicological Studies
Research has also focused on the toxicological implications of this compound. In vivo studies have assessed its effects on biological systems:
- Repeat Dose Studies :
- A study conducted by the National Institute of Environmental Health Sciences (NIEHS) examined the effects of repeated doses of various compounds, including this compound, on liver function and gene expression profiles in rats .
- Results indicated alterations in liver enzyme activities and gene expression linked to detoxification processes.
Case Study: Enzyme Characterization
A significant study highlighted the purification and characterization of recombinant human GST T1-1 expressed in Escherichia coli. This study utilized this compound as a substrate to evaluate kinetic parameters such as:
- Vmax (maximum reaction rate) : Indicates how efficiently an enzyme converts a substrate into a product.
- Km (Michaelis constant) : Reflects the affinity of the enzyme for its substrate.
The findings demonstrated that this compound serves as a good model substrate for evaluating GST activity, providing insights into enzyme mechanisms involved in drug metabolism .
Comparative Analysis Table
Property | Value |
---|---|
Molecular Formula | C8H8BrNO2 |
Melting Point | 67-71 °C |
Boiling Point | 116 °C (0.2 mmHg) |
CAS Number | 5339-26-4 |
Primary Biological Activity | GST T1-1 Activation |
Toxicological Effects | Liver enzyme alterations |
Q & A
Basic Research Questions
Q. What are the key physicochemical properties of 4-nitrophenethyl bromide, and how do they influence its reactivity in synthetic applications?
- Answer: this compound (CAS RN 5339-26-4) has a molecular weight of 230.05 g/mol and a melting point of 67–70°C . The nitro group acts as a strong electron-withdrawing group, enhancing the electrophilicity of the adjacent bromine atom, making it reactive in nucleophilic substitution (SN2) reactions. Its low solubility in water necessitates the use of polar aprotic solvents (e.g., DMF, acetone) in synthetic workflows .
Q. What standard laboratory protocols are used for synthesizing this compound?
- Answer: A common method involves alkylation of 4-nitrophenethyl alcohol using hydrobromic acid (HBr) under reflux conditions. For example, in radiopharmaceutical synthesis, this compound is prepared by refluxing 4-nitrophenethyl alcohol with HBr in acetic acid, followed by recrystallization for purification . Reaction yields (~46%) can be optimized by adjusting reaction time and temperature .
Q. Which spectroscopic techniques are critical for confirming the structure and purity of this compound?
- Answer:
- 1H-NMR : Peaks at δ 7.4–8.2 ppm (aromatic protons) and δ 3.6–3.8 ppm (CH2Br adjacent to nitro group) confirm the structure .
- Mass Spectrometry (MS) : A molecular ion peak at m/z 230 (M+) validates the molecular weight .
- IR Spectroscopy : Stretching vibrations at ~1520 cm⁻¹ (NO2) and ~560 cm⁻¹ (C-Br) provide functional group confirmation .
Q. What safety measures are essential when handling this compound?
- Answer: Due to its mutagenic properties , use PPE (gloves, goggles), work in a fume hood, and avoid inhalation. For spills, neutralize with activated carbon and dispose of contaminated solids via hazardous waste protocols. Liquid waste can be treated with activated charcoal filtration, followed by UV-Vis verification of residual bromide .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in alkylation reactions?
- Answer: Comparative studies show that replacing this compound with 4-nitrophenethyl tosylate increases yields (46% vs. <30%) due to the superior leaving-group ability of tosylate . Using excess K2CO3 as a base in toluene under reflux for 24 hours minimizes side reactions. Kinetic monitoring via TLC or HPLC ensures reaction completion .
Q. What mechanistic insights explain the reactivity of this compound in cross-coupling reactions?
- Answer: The nitro group stabilizes the transition state in SN2 reactions by polarizing the C-Br bond, accelerating nucleophilic attack. Steric hindrance from the phenethyl group, however, may favor elimination pathways in bulky nucleophiles. Computational studies (DFT) can model these effects to predict regioselectivity .
Q. How does the nitro group affect the stability of this compound under varying storage conditions?
- Answer: The nitro group increases susceptibility to photodegradation. Storage in amber vials at –20°C under inert gas (N2) prevents decomposition. Accelerated stability studies (40°C/75% RH) coupled with HPLC-UV analysis identify degradation products like 4-nitrophenethyl alcohol .
Q. What analytical challenges arise in detecting trace decomposition products of this compound, and how are they resolved?
- Answer: Decomposition products (e.g., 4-nitrophenethyl alcohol) can co-elute with the parent compound in HPLC. Using a C18 column with a gradient elution (acetonitrile/water + 0.1% TFA) improves resolution. LC-MS/MS provides unambiguous identification with MRM transitions (e.g., m/z 230 → 183 for bromide loss) .
Q. How is this compound applied in radiopharmaceuticals or bioimaging probes?
- Answer: It is used to alkylate ligands like TE2A-NCS for 64Cu radiolabeling in PET imaging. For example, coupling this compound to cyclam derivatives forms thiourea bonds, enabling tumor-targeting conjugates (e.g., c(RGDyK) for angiogenesis imaging) .
Q. What role does this compound play in studying enzyme inhibition or protein interactions?
- Answer: As an alkylating agent, it modifies cysteine residues in proteins to probe active sites. For instance, incubating this compound with trypsin inhibits activity (IC50 ~ 10 µM), confirmed by fluorescence assays and X-ray crystallography to map binding sites .
Properties
IUPAC Name |
1-(2-bromoethyl)-4-nitrobenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrNO2/c9-6-5-7-1-3-8(4-2-7)10(11)12/h1-4H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTURQZFFJDCTMZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90201549 | |
Record name | 4-Nitrophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
5339-26-4 | |
Record name | 4-Nitrophenethyl bromide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=5339-26-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Nitrophenethyl bromide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005339264 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100730 | |
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Record name | 1-(2-Bromoethyl)-4-nitrobenzene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3493 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | 4-Nitrophenethyl bromide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90201549 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-nitrophenethyl bromide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.023.883 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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